![molecular formula C13H13NO2 B6366778 2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, 95% CAS No. 1111111-02-4](/img/structure/B6366778.png)
2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, abbreviated as 2H6MMMP, is a synthetic organic compound. It is a small molecule that has been studied for its potential applications in scientific research. This compound has been used in various laboratory experiments due to its ability to bind to certain proteins and other molecules.
Scientific Research Applications
2H6MMMP has been used in various scientific research applications. It has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. It has also been used in studies of enzyme inhibition, drug metabolism, and other biochemical processes. In addition, 2H6MMMP has been used in the study of cell signaling pathways, as well as in the study of the effects of environmental toxins on cell function.
Mechanism of Action
2H6MMMP is a small molecule that is able to bind to certain proteins and other molecules. It binds to these molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of 2H6MMMP to proteins and other molecules can alter their structure and function, leading to changes in the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
2H6MMMP has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, as well as to affect the metabolism of certain drugs. It has also been shown to affect cell signaling pathways, as well as to alter the structure and function of proteins. In addition, 2H6MMMP has been found to affect the expression of certain genes, as well as to affect the growth and development of certain cells.
Advantages and Limitations for Lab Experiments
2H6MMMP has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its ability to bind to proteins and other molecules, allowing for the study of their structure and function. In addition, 2H6MMMP is relatively stable, making it suitable for long-term storage. However, 2H6MMMP is also relatively expensive and may not be suitable for large-scale experiments.
Future Directions
2H6MMMP has potential applications in a variety of fields, including drug discovery, enzyme inhibition, and cell signaling. It could be used to study the structure and function of proteins and other molecules, as well as to study the interactions between them. In addition, 2H6MMMP could be used to study the effects of environmental toxins on cell function, as well as to study the expression of certain genes. Finally, 2H6MMMP could be used to study the growth and development of certain cells.
Synthesis Methods
2H6MMMP can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of a strong acid. This reaction produces 2H6MMMP as the major product, along with other minor products. Another method of synthesis is the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also produces 2H6MMMP as the major product, along with other minor products.
properties
IUPAC Name |
6-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(6-7-12(9)16-2)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLNNLXAIWPOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682787 |
Source
|
Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine | |
CAS RN |
1111111-02-4 |
Source
|
Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.